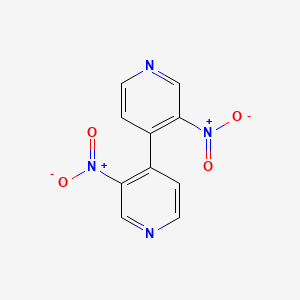

3-Nitro-4-(3-nitropyridin-4-yl)pyridine

CAS No.: 54356-26-2

Cat. No.: VC7859182

Molecular Formula: C10H6N4O4

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54356-26-2 |

|---|---|

| Molecular Formula | C10H6N4O4 |

| Molecular Weight | 246.18 g/mol |

| IUPAC Name | 3-nitro-4-(3-nitropyridin-4-yl)pyridine |

| Standard InChI | InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H |

| Standard InChI Key | YWAJLBQBSMYGII-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

3-Nitro-4-(3-nitropyridin-4-yl)pyridine consists of two pyridine rings connected via a single bond at their 4-positions. Each ring bears a nitro group (-NO) at the 3-position, creating a symmetrical yet highly polarized structure. This arrangement facilitates electron-deficient aromatic systems, rendering the compound reactive toward nucleophilic and electrophilic agents.

Molecular Descriptors

Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-nitro-4-(3-nitropyridin-4-yl)pyridine |

| SMILES | C1=CN=CC(=C1N+[O-])C2=C(N=CC=C2)N+[O-] |

| InChI Key | YWAJLBQBSMYGII-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 246.18 g/mol |

The compound’s planar geometry and nitro group orientations influence its crystallinity and solubility in polar aprotic solvents such as dimethylformamide (DMF).

Synthesis and Reaction Mechanisms

Nitration Strategies

The synthesis of 3-nitro-4-(3-nitropyridin-4-yl)pyridine typically involves nitration of bipyridine precursors. Two primary methods dominate:

Nitric Acid/Trifluoroacetic Anhydride System

In this approach, pyridine derivatives undergo nitration using nitric acid () and trifluoroacetic anhydride (), which generates dinitrogen pentoxide () in situ. The reaction proceeds via electrophilic aromatic substitution, with acting as the nitrating agent .

N2O5\text{N}_2\text{O}_5N2O5-Mediated Pathway

Alternative routes employ directly in organic solvents, forming N-nitropyridinium intermediates. Subsequent treatment with sulfur dioxide () and hydrogen sulfite () induces a -sigmatropic shift, relocating the nitro group to the 3-position . Kinetic studies reveal this intramolecular migration occurs with and , favoring a concerted mechanism .

Industrial-Scale Optimization

Patent WO2010089773A2 highlights a scalable method using nitrating mixtures () for precursors like 4-chloro-2-aminopyridine. Diazotization and hydrolysis steps yield intermediates such as 4-chloro-3-nitropyridine-2-ol, which are further chlorinated with to enhance reactivity .

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the compound are sparse, analogous nitropyridines exhibit:

-

Solubility: High in DMF and dimethyl sulfoxide (DMSO); low in water.

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at 1520 cm (asymmetric NO stretch) and 1350 cm (symmetric NO stretch).

-

NMR: Pyridyl protons resonate at δ 8.5–9.0 ppm (aromatic region), with nitro groups inducing deshielding.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

-

Heterocyclic Scaffolds: Functionalization at the 4-position enables synthesis of imidazo[4,5-c]pyridines, valuable in kinase inhibitor development .

-

Prodrugs: Nitroreductase-activated prodrugs for targeted cancer therapy.

Materials Science

Electron-deficient aromatic systems are explored in:

-

Organic Semiconductors: Charge transport layers in OLEDs.

-

Coordination Polymers: Ligands for metal-organic frameworks (MOFs).

Comparative Analysis with Analogous Nitropyridines

| Compound | Key Differences | Reactivity |

|---|---|---|

| 3-Nitropyridine | Single nitro group | Less electrophilic |

| 2-Amino-3-nitro-4-picoline | Methyl and amino substituents | Enhanced nucleophilicity |

| 2,4-Dichloro-3-nitropyridine | Chlorine substituents | Higher oxidative stability |

The dual nitro groups in 3-nitro-4-(3-nitropyridin-4-yl)pyridine enhance electrophilicity, favoring SNAr reactions at the 4-position .

Recent Advances and Future Directions

Recent patents (e.g., WO2010089773A2) emphasize greener nitration protocols using ionic liquids and microwave assistance . Computational studies predicting nitro group orientations could guide targeted synthesis. Collaborative efforts between academia and industry are critical to unlocking the compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume